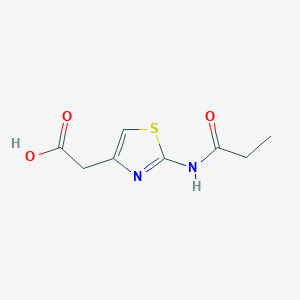
(2-Propionylamino-thiazol-4-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propionylamino-thiazol-4-YL)-acetic acid, also known as PTAA, is an organic compound belonging to the class of compounds known as thiazol-4-ylacetic acids. It is a colorless, water-soluble solid that is used in various laboratory and industrial applications. PTAA has been studied extensively, and its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been well documented.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
(2-Propionylamino-thiazol-4-YL)-acetic acid and its derivatives have been studied extensively for their antimicrobial properties. Research shows that specific derivatives exhibit significant antimicrobial activities, particularly against certain strains of bacteria and fungi. For instance, the ethyl esters of {2‐[2‐(N, N‐Disubstituted thiocarbamoyl‐sulfanyl)acylamino ]thiazol‐4‐yl}acetic acid demonstrated substantial antimicrobial activities against various microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans, with moderate to high Minimum Inhibitory Concentration (MIC) values (Ateş et al., 2003). Additionally, other synthesized compounds bearing the imidazo[2,1-b]thiazole moiety, including 1,2,4-triazoles and 1,3,4-thiadiazoles, also revealed promising antimicrobial activities against a range of bacterial and fungal species, with some even showing potential against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Potential
The anticancer activities of certain derivatives have been a subject of research as well. For instance, compounds synthesized from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were investigated and found to exhibit notable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines, indicating the potential of these compounds in cancer treatment strategies (Duran & Demirayak, 2012).
Anti-Inflammatory and Analgesic Activities
A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed activities comparable to conventional drugs like indomethacin and aspirin, making them interesting candidates for further pharmaceutical development (Attimarad, Khedr, & Aldhubiab, 2017).
Propiedades
IUPAC Name |
2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-6(11)10-8-9-5(4-14-8)3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCTINSVKNADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propionylamino-thiazol-4-YL)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)
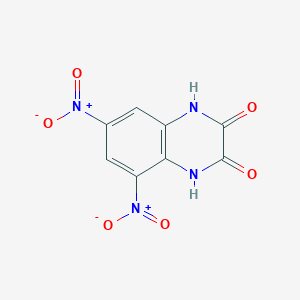
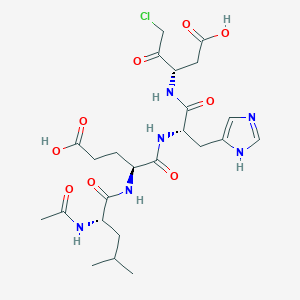
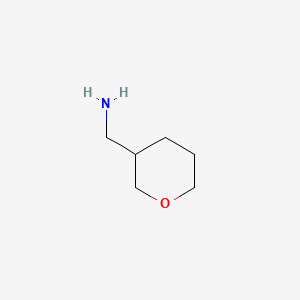

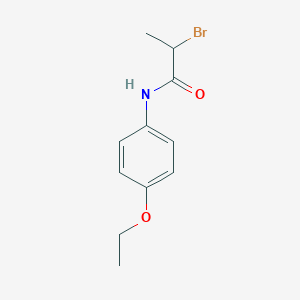
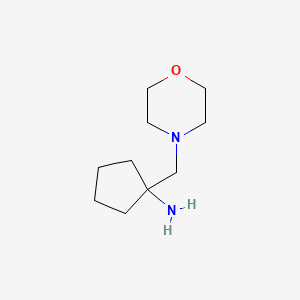
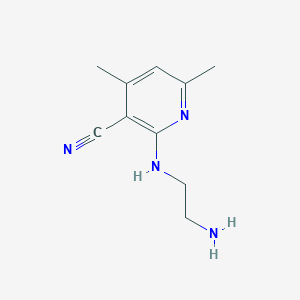
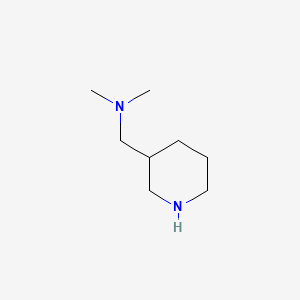



![3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341148.png)
![2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341149.png)